molecular formula C15H23NO4 B3919356 2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid

2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid

Cat. No.: B3919356
M. Wt: 281.35 g/mol
InChI Key: CPQREZQJIQHREM-UHFFFAOYSA-N
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Description

2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . For instance, the synthesis might involve the alkylation of adamantane derivatives using bromoketones in the presence of ammonium acetate and a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale radical functionalization reactions. These methods are designed to maximize yield and efficiency, often using optimized reaction conditions such as specific temperatures, solvents, and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can yield various substituted adamantane derivatives .

Mechanism of Action

The mechanism of action of 2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s adamantane moiety contributes to its unique reactivity and stability, allowing it to participate in various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid is unique due to its specific functional groups and the presence of the adamantane moiety, which imparts distinct structural and reactivity properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c17-8-12(14(19)20)16-13(18)7-15-4-9-1-10(5-15)3-11(2-9)6-15/h9-12,17H,1-8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQREZQJIQHREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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